molecular formula C5H6BrNS B12289232 5-Bromo-4-ethyl-1,3-thiazole

5-Bromo-4-ethyl-1,3-thiazole

Cat. No.: B12289232
M. Wt: 192.08 g/mol
InChI Key: ASRGRASILZWIRJ-UHFFFAOYSA-N
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Description

5-Bromo-4-ethyl-1,3-thiazole is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in various biologically active compounds. The structure of this compound consists of a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom, with a bromine atom and an ethyl group attached to the ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Bromo-4-ethyl-1,3-thiazole can be synthesized through several methods. One common method involves the treatment of 2,5-dibromothiazole with sodium ethoxide, followed by hydrogenation over spongy nickel . Another approach includes the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol, resulting in the formation of an ester compound during the early stage of synthesis .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-ethyl-1,3-thiazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The thiazole ring can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include sodium ethoxide, thiourea, and hydrogenation catalysts such as spongy nickel . Reaction conditions vary depending on the desired transformation, but typical conditions include refluxing in ethanol or other solvents.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted thiazole derivatives, while oxidation reactions can produce sulfoxides or sulfones.

Scientific Research Applications

5-Bromo-4-ethyl-1,3-thiazole has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-4-ethyl-1,3-thiazole is unique due to the presence of both a bromine atom and an ethyl group on the thiazole ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C5H6BrNS

Molecular Weight

192.08 g/mol

IUPAC Name

5-bromo-4-ethyl-1,3-thiazole

InChI

InChI=1S/C5H6BrNS/c1-2-4-5(6)8-3-7-4/h3H,2H2,1H3

InChI Key

ASRGRASILZWIRJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SC=N1)Br

Origin of Product

United States

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